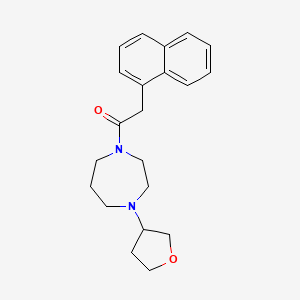

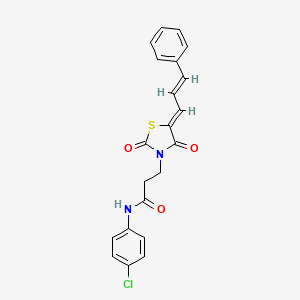

![molecular formula C14H7F4NO B2561725 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile CAS No. 946387-10-6](/img/structure/B2561725.png)

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is a chemical compound that acts as a reagent in the synthesis of Quinolinecarboxamides for the treatment of autoimmune disorders .

Synthesis Analysis

The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is C8H3F4N . The structure includes a benzene ring with a cyano group (C#N) and a fluoro group (F) attached to it. The benzene ring also has a trifluoromethyl group (CF3) attached to it .Chemical Reactions Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is used as a reagent in the synthesis of Quinolinecarboxamides for the treatment of autoimmune disorders . It also participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .Physical And Chemical Properties Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is a solid at 20 degrees Celsius . It has a refractive index of 1.452 and a density of 1.373 g/mL at 25 °C . Its molecular weight is 189.11 .Applications De Recherche Scientifique

1. Synthesis and Molecular Structure Studies

The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which is structurally similar to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, has been synthesized and characterized using various techniques including IR, UV–vis spectroscopy, and X-ray crystal determination. These studies are crucial for understanding the molecular geometry and properties of such compounds (Hasan & Shalaby, 2016).

2. Photophysical and Photochemical Properties

In the realm of photophysical and photochemical research, studies have focused on derivatives of phthalonitrile, including those with fluoro-functionalized groups, which are similar to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile. These studies involve the synthesis of zinc phthalocyanines from these derivatives and the examination of their solubility, singlet oxygen generation, photodegradation, fluorescence quantum yields, and fluorescence lifetimes (Aktaş et al., 2014).

3. Radiation-Induced Homolytic Aromatic Substitution

Research in radiation chemistry has explored the radiation-induced hydroxylation of similar compounds, such as benzonitrile. These studies provide insights into the reaction mechanisms and the effects of various metal ions on the hydroxylation process, which is relevant to understanding the reactivity and stability of fluorinated benzonitriles under radiation (Eberhardt, 1977).

4. Synthesis of Androgen Receptor Antagonists

In medicinal chemistry, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, a compound closely related to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, has been synthesized and used in the production of MDV3100, an androgen receptor antagonist. This demonstrates the potential application of fluorinated benzonitriles in the synthesis of therapeutically relevant compounds (Zhi-yu, 2012).

5. Development of Soluble Fluoro-Polyimides

In polymer science, research has been conducted on soluble fluoro-polyimides derived from similar fluorinated compounds. These studies focus on the synthesis and characterization of these polymers, emphasizing their thermal stability, low moisture absorption, and hygrothermal stability, which are key properties for various industrial applications (Xie et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSVZZCJKZEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

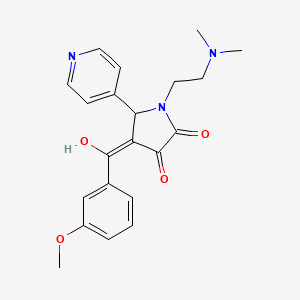

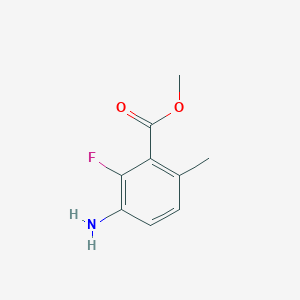

![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)

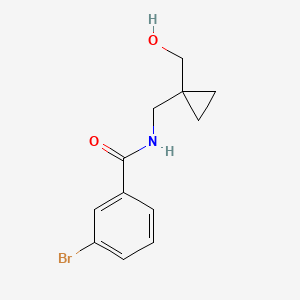

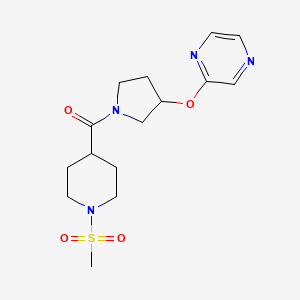

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)

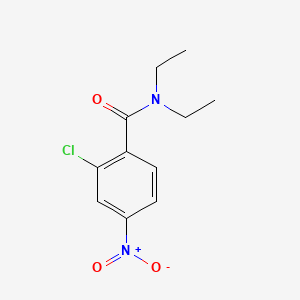

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)

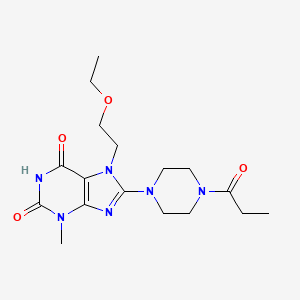

![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)